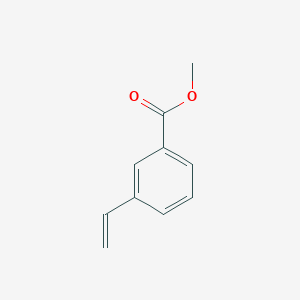

Methyl 3-vinylbenzoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-ethenylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-3-8-5-4-6-9(7-8)10(11)12-2/h3-7H,1H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBKUHNGECMPIHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38383-50-5 | |

| Record name | methyl 3-ethenylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 3 Vinylbenzoate and Analogues

Direct Esterification Routes

The most straightforward approach to synthesizing Methyl 3-vinylbenzoate is through the direct esterification of its corresponding carboxylic acid, 3-vinylbenzoic acid.

The classical Fischer esterification method is commonly employed for the synthesis of this compound. This reaction involves treating 3-vinylbenzoic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst. Concentrated sulfuric acid (H₂SO₄) is a typical catalyst for this process. The reaction mixture is usually heated under reflux for an extended period, often 24 hours, to drive the equilibrium towards the product. rsc.org Following the reaction, the excess methanol is removed by evaporation, and the resulting residue is worked up by diluting with water and extracting with an organic solvent like ethyl acetate (B1210297). rsc.org This method is effective, with reported yields for the analogous para-isomer reaching 78%. rsc.org

Modern synthetic methods often employ coupling agents to facilitate esterification under milder conditions. For instance, the formation of an ester bond can be achieved at room temperature using a combination of a carbodiimide, such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI), and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). google.com In this procedure, the carboxylic acid (p-vinylbenzoic acid in a related example) and DMAP are dissolved in a solvent like dichloromethane, followed by the addition of EDCI and the alcohol. google.com The reaction proceeds over 12 to 24 hours. google.com This approach avoids the use of strong acids and high temperatures, offering an alternative for sensitive substrates.

Table 1: Comparison of Direct Esterification Methods

| Method | Reagents | Catalyst | Conditions | Yield |

|---|---|---|---|---|

| Fischer Esterification | 3-Vinylbenzoic Acid, Methanol | H₂SO₄ | Reflux, 24h | ~78% (for para-isomer) rsc.org |

| EDCI/DMAP Coupling | p-Vinylbenzoic Acid, Quinidine (B1679956) | EDCI/DMAP | Room Temp, 12-24h | 86% (for quinidine ester) google.com |

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed reactions provide powerful tools for forming the vinyl group on the aromatic ring, a key feature of this compound.

The Heck reaction, or Mizoroki-Heck reaction, facilitates the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base. taylorandfrancis.com Theoretically, this compound could be synthesized by the Heck coupling of methyl 3-bromobenzoate with ethylene (B1197577) gas. This reaction would involve a palladium(0) catalyst, often generated in situ from a precursor like palladium acetate (Pd(OAc)₂), a ligand such as a triarylphosphine, and a base to neutralize the hydrogen halide formed during the reaction. taylorandfrancis.com The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF). beilstein-journals.org While this specific transformation is a direct application of the well-established Heck protocol, an alternative two-step route involves the Heck reaction on 3-bromobenzoic acid followed by esterification of the resulting 3-vinylbenzoic acid.

The Heck reaction is a versatile and widely utilized method for creating carbon-carbon bonds and is fundamental to the synthesis of numerous substituted alkenes. iitk.ac.inorganic-chemistry.org The reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by alkene insertion into the palladium-carbon bond, and finally, β-hydride elimination to release the vinylated product and regenerate the catalyst. slideshare.net The choice of catalyst, ligand, base, and solvent can significantly influence the reaction's efficiency and selectivity. beilstein-journals.org For example, phosphine-free catalyst systems, such as those using a Pd(L-proline)₂ complex in water under microwave irradiation, have been developed to provide excellent yields in shorter reaction times, minimizing costs and environmental impact. organic-chemistry.org The reaction's broad applicability allows for the coupling of various aryl or vinyl halides with alkenes, making it a cornerstone in the synthesis of complex organic molecules and materials. taylorandfrancis.comslideshare.net

Table 2: Key Components in a Typical Heck Reaction

| Component | Examples | Role in Reaction |

|---|---|---|

| Aryl Halide | Methyl 3-bromobenzoate, Aryl Iodides | Source of the aryl group taylorandfrancis.com |

| Alkene | Ethylene, Styrene (B11656), Methyl Acrylate (B77674) | Source of the vinyl group beilstein-journals.org |

| Palladium Catalyst | Pd(OAc)₂, PdCl₂(dppf) | Catalyzes the C-C bond formation nih.gov |

| Ligand | PPh₃, PCy₃, Phosphine-free systems | Stabilizes the catalyst, influences reactivity organic-chemistry.orgrsc.org |

| Base | Et₃N, K₂CO₃, DIPEA | Neutralizes the generated acid (e.g., HBr) beilstein-journals.org |

| Solvent | DMF, Toluene, Water | Provides the reaction medium beilstein-journals.orgresearchgate.net |

Multi-Step Synthesis from Substituted Precursors

Beyond direct vinylation or esterification, this compound can be prepared through multi-step sequences that build the vinyl functionality from other groups. One prominent method is the Wittig reaction, which converts a carbonyl group into an alkene. This pathway would involve reacting methyl 3-formylbenzoate with a phosphorus ylide, such as methyltriphenylphosphonium (B96628) bromide, in the presence of a strong base. google.com A similar synthesis for the para-isomer involves adding a solution of methyl p-formylbenzoate in THF to a stirred suspension of the ylide (prepared from methyltriphenylphosphonium bromide and sodium hydride in THF). google.com The mixture is stirred overnight to produce methyl p-vinylbenzoate. google.com

Another multi-step approach begins with a precursor like methyl 3-ethylbenzoate. This route, analogous to a patented process for the para-isomer, would involve:

Oxidation of the ethyl group to an acetyl group using an oxygen-containing gas in the presence of a catalyst like chromium oxide, yielding methyl 3-acetylbenzoate. google.com

Reduction of the ketone to a secondary alcohol using hydrogen and a copper chromite catalyst, forming methyl 3-(α-hydroxyethyl)benzoate. google.com

Dehydration of the alcohol by heating with a dehydrating agent such as potassium bisulfate to create the vinyl group, yielding the final product, this compound. google.com

These multi-step syntheses offer flexibility, allowing for the use of different starting materials to access the target compound. libretexts.org

Synthesis from 2-vinylbenzoic Acid Methyl Ester Derivatives

While direct synthesis of this compound is common via the esterification of 3-vinylbenzoic acid escholarship.org, related derivatives can be synthesized from isomeric starting materials, illustrating the chemical transformations possible within this class of compounds. For instance, a derivative, methyl 2-(2-bromoethyl)benzoate, can be prepared from 2-vinylbenzoic acid methyl ester. This process involves the reaction of the vinyl group with a borane (B79455) dimethyl sulfide (B99878) complex, followed by an oxidation step to yield a hydroxyethyl (B10761427) derivative, which can be further functionalized. vulcanchem.com Such pathways demonstrate the conversion of the vinyl moiety into other functional groups, which can be precursors in more complex syntheses.

Routes via Hydrolysis, Epoxidation, and Cyclization

Multi-step synthetic routes involving hydrolysis, epoxidation, and cyclization are employed to create complex heterocyclic structures from vinyl precursors.

Hydrolysis: The ester group of vinylbenzoates can be hydrolyzed under acidic or basic conditions. For example, methyl p-vinylbenzoate can be converted to p-vinylbenzoic acid through saponification with aqueous sodium hydroxide, followed by acidification. google.com This fundamental reaction allows for the interconversion between the ester and its corresponding carboxylic acid.

Epoxidation: The vinyl group is susceptible to epoxidation. The direct epoxidation of alkenes is a convenient route to fluorinated epoxides. thieme-connect.de More generally, β-hydroxy ketones can form epoxides in the presence of iodine and potassium carbonate without isolating the intermediate α-halide. thieme-connect.de This transformation converts the double bond into a reactive oxirane ring, which can be opened by various nucleophiles to introduce new functionalities.

Cyclization: Vinyl groups can participate in cyclization reactions. For instance, N-vinyl substituted aziridines can undergo iodide ion-mediated ring expansion to produce pyrroline (B1223166) derivatives. researchgate.net While not a direct synthesis of a simple vinylbenzoate, this illustrates how the vinyl group can act as a component in the construction of more complex cyclic molecules. researchgate.net

Nucleophilic Substitution and Elimination Pathways

The formation of the vinyl group on the benzoate (B1203000) ring can be achieved through elimination reactions, which often compete with nucleophilic substitution. organic-chemistry.org A common strategy involves a precursor with a leaving group on an ethyl side chain, such as a methyl (bromoethyl)benzoate.

SN2 vs. E2 Competition: The reaction of such a precursor with a base can proceed via two main pathways. A bimolecular elimination (E2) reaction would involve the abstraction of a proton from the α-carbon and the simultaneous departure of the leaving group from the β-carbon, forming the vinyl double bond. Concurrently, a bimolecular nucleophilic substitution (SN2) reaction could occur, where the base acts as a nucleophile, displacing the leaving group. libretexts.orgnih.gov The outcome is heavily influenced by the nature of the base (steric hindrance favors elimination), the solvent, and the temperature. organic-chemistry.orglibretexts.org

SN1 vs. E1 Competition: For secondary or tertiary substrates, unimolecular pathways (SN1 and E1) become more likely. These proceed through a carbocation intermediate. The SN1 pathway involves nucleophilic attack on the carbocation, while the E1 pathway involves the removal of a proton from an adjacent carbon to form the double bond. libretexts.org

The azide (B81097) ion (N₃⁻) is noted as an excellent nucleophile in SN2 reactions for forming C-N bonds, which can then be reduced to primary amines. masterorganicchemistry.com This highlights the utility of substitution reactions on precursors that could otherwise undergo elimination to form vinyl compounds. masterorganicchemistry.com

Keten-Mediated Synthesis from Formylbenzoate Precursors

A specific and innovative route to vinylbenzoates involves the reaction of a formylbenzoate precursor with ketene (B1206846). This method directly installs the vinyl group.

Preparation from Methyl p-formylbenzoate

An established process exists for the synthesis of the isomeric methyl p-vinylbenzoate (MVB) starting from methyl p-formylbenzoate. In this reaction, methyl p-formylbenzoate is treated with ketene in the presence of a potassium salt catalyst, such as potassium acetate. google.com Ketene can be generated through various methods, including the pyrolysis of acetone. google.com The reaction yields methyl p-vinylbenzoate along with a significant co-product, p-carbomethoxycinnamic acid. google.com This approach is notable as it bypasses the need to first synthesize vinylbenzoic acid followed by esterification. google.com

Reaction Scheme: Methyl p-formylbenzoate + Ketene --(Potassium Acetate)--> Methyl p-vinylbenzoate + p-Carbomethoxycinnamic acid google.com

Transesterification Processes for Vinyl Ester Synthesis

Transesterification is a widely used and versatile method for synthesizing vinyl esters. This process typically involves reacting a carboxylic acid or its ester with a vinyl group donor, most commonly vinyl acetate, in the presence of a catalyst. tandfonline.com

The reaction is a reversible equilibrium. However, when using a vinyl ester as the acyl donor, the vinyl alcohol produced as a byproduct immediately tautomerizes to the more stable acetaldehyde. acs.org This effectively removes the product from the equilibrium, preventing the reverse reaction and driving the synthesis towards completion. acs.org

A variety of catalysts can be employed to facilitate this transformation, each with its own advantages regarding efficiency, cost, and toxicity.

| Catalyst System | Reactants | Key Features | Source(s) |

| Palladium(II) Salts | Carboxylic Acid + Vinyl Acetate | Less toxic than traditional mercury salts and stable towards nucleophiles, but can be expensive. | tandfonline.com |

| Potassium Hydroxide (KOH) | Cellulose (B213188) + Vinyl Esters in DMSO | Enables very rapid synthesis (e.g., <5 minutes) for cellulose esters. | acs.org |

| Enzymes (Lipases) | Rapamycin + Vinyl Esters | Offers high regioselectivity, for example, acylating a specific hydroxyl group on a complex molecule. | nih.gov |

| N-Heterocyclic Carbenes (NHCs) | Alcohols + Carboxylic Esters | Act as potent organocatalysts that enhance the nucleophilicity of alcohols for acylation. | organic-chemistry.org |

| Triazine Derivatives (CDMT) | Dicarboxylic Acids + Vinyl Acetate | The carboxylic acid is activated by 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) to facilitate vinylation. | cyberleninka.ru |

This method's adaptability makes it suitable for a wide range of substrates, from simple aromatic acids to complex natural products and polymers. tandfonline.comnih.gov

Palladium-Catalyzed Transesterification of Benzoic Acid with Vinyl Acetate

The palladium-catalyzed transesterification of benzoic acids with vinyl acetate represents a highly effective method for the synthesis of vinyl benzoates. While direct documentation for the synthesis of this compound via this specific route is not extensively detailed in readily available literature, the synthesis of its parent compound, vinyl benzoate, and other substituted analogues is well-established. researchgate.netsemanticscholar.org These syntheses provide a strong model for the preparation of this compound.

The reaction typically involves heating a mixture of the corresponding benzoic acid and an excess of vinyl acetate in the presence of a palladium catalyst. researchgate.netsemanticscholar.org A variety of palladium sources can be employed, including palladium(II) acetate (Pd(OAc)₂) and palladium on carbon (Pd/C). researchgate.netfrontiersin.org The use of a supported catalyst like Pd/C offers advantages in terms of ease of separation and reusability. researchgate.netsemanticscholar.org

Key to achieving high yields is the optimization of several reaction parameters. Studies on the synthesis of vinyl benzoate have shown that a reaction temperature of around 80°C and a reaction time of 10 hours are often optimal. researchgate.netsemanticscholar.org An excess of vinyl acetate is typically used to drive the equilibrium towards the product side. researchgate.net The catalyst loading is also a crucial factor, with around 4.0 wt% of the reactants being effective. researchgate.netsemanticscholar.org Under these optimized conditions, yields of vinyl benzoate can reach up to 85.7%. researchgate.netsemanticscholar.org

The scope of this reaction has been demonstrated with various substituted benzoic acids, indicating its potential applicability for the synthesis of a wide range of vinyl benzoate analogues. The electronic nature of the substituents on the benzoic acid can influence the reaction rate and yield.

Table 1: Palladium-Catalyzed Synthesis of Vinyl Benzoate Analogues

| Entry | Benzoic Acid Derivative | Catalyst | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

| 1 | Benzoic Acid | 5 wt% Pd/C | 10 | 80 | 85.7 | researchgate.netsemanticscholar.org |

| 2 | Phenylacetic Acid | Grubbs 2nd Gen. | 16 | 65 | 86 | nih.gov |

| 3 | Benzoic Acid | Pd(OAc)₂ / 2,2'-bipyridyl | 6 | ≤100 | 89 | google.com |

Mechanistic Aspects of Transesterification Catalysis

The mechanism of the palladium-catalyzed transesterification of carboxylic acids with vinyl acetate is generally understood to proceed through an oxypalladation–deoxypalladation sequence. mdpi.com

The catalytic cycle is proposed to initiate with the coordination of vinyl acetate to a palladium(II) species, such as palladium acetate, forming a π-complex (Complex A). mdpi.com This coordination activates the double bond of vinyl acetate towards nucleophilic attack.

The activated alkene is then attacked by the carboxylic acid (or its corresponding carboxylate anion). This step, known as oxypalladation, is considered the rate-determining step of the transvinylation process. mdpi.com The attack of the oxygen nucleophile occurs at the more electron-deficient carbon of the vinyl acetate double bond, leading to the formation of a σ-bonded intermediate (Complex B). mdpi.com

Finally, the intermediate undergoes deoxypalladation, which results in the formation of the desired vinyl ester product and the regeneration of the palladium(II) acetate catalyst, allowing it to re-enter the catalytic cycle. mdpi.com The presence of certain additives, such as lithium chloride (LiCl), has been observed to accelerate the reaction, likely by influencing the nature and reactivity of the palladium species in solution.

Inhibition of Polymerization During Synthesis

A significant challenge in the synthesis and handling of vinyl monomers like this compound is their propensity to undergo premature polymerization, especially at the elevated temperatures often required for synthesis. google.comwikipedia.org To circumvent this issue, polymerization inhibitors are typically added to the reaction mixture. google.comgoogle.com

Commonly used inhibitors for vinyl ester synthesis include phenolic compounds such as hydroquinone (B1673460) and its monomethyl ether (MEHQ), as well as tert-butyl catechol. google.com These compounds function as radical scavengers, reacting with any free radicals that may initiate a polymerization chain reaction.

Phenothiazine is another effective inhibitor that can be used, often in synergistic combination with other stabilizers like oxalic acid. google.com The choice and concentration of the inhibitor must be carefully considered to effectively prevent polymerization without significantly interfering with the desired transesterification reaction or subsequent purification steps. For instance, copper resinate has also been employed as a polymerization inhibitor in the synthesis of vinyl esters. google.com The presence of these inhibitors is crucial for ensuring a stable and high-yielding synthesis of the desired vinyl monomer.

Chemical Reactivity and Transformation Mechanisms of Methyl 3 Vinylbenzoate

Polymerization Dynamics and Advanced Polymer Architectures of Methyl 3-vinylbenzoate

This compound, a vinyl monomer featuring a benzoate (B1203000) ester group, exhibits versatile polymerization behavior, enabling the synthesis of a wide range of polymeric materials. Its reactivity in homo- and copolymerization, subjected to various polymerization techniques, allows for the creation of polymers with tailored properties and complex architectures.

Homo- and Copolymerization of Vinylbenzoate Monomers

Vinylbenzoate monomers, including isomers of methyl vinylbenzoate, readily undergo polymerization. The homopolymerization of vinyl benzoate typically follows conventional free-radical polymerization kinetics. Studies on vinyl benzoate have shown that the rate of polymerization is proportional to the square root of the initiator concentration, which is characteristic of radical polymerization. researchgate.netwikipedia.org The reaction proceeds via the addition of free radicals to the vinyl group's carbon-carbon double bond. wikipedia.org

The polymerization of vinyl esters, in general, can be challenging due to the high reactivity of the propagating radical and the lower reactivity of the monomer, which can lead to a high incidence of chain transfer reactions. mdpi.com This can result in the formation of branched polymers and limit the achievable molecular weights. mdpi.com However, controlled polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have been successfully employed for vinyl benzoate (VBz), allowing for the synthesis of well-defined polymers. mdpi.com

Copolymerization of vinylbenzoate monomers with other vinyl monomers is a common strategy to modify the properties of the resulting polymers. For instance, active ester monomers derived from 4-vinylbenzoic acid have been successfully copolymerized under free-radical conditions to yield reactive polymers. researchgate.net These reactions typically result in good yields and produce copolymers with molecular weights (Mn) in the range of 20,000–50,000 g/mol and molecular weight distributions (Mw/Mn) at or below 2. researchgate.net

Radical Polymerization Mechanisms and Solvent Effects

The radical polymerization of vinyl monomers like this compound proceeds through the classic steps of initiation, propagation, and termination. wikipedia.orgnih.gov

Initiation: The process begins with the decomposition of an initiator molecule (e.g., benzoyl peroxide or AIBN) to generate primary radicals. These radicals then add to a monomer molecule to form a monomer radical. wikipedia.orguomustansiriyah.edu.iq

Propagation: The newly formed monomer radical adds to subsequent monomer molecules in a rapid succession, leading to the growth of the polymer chain. wikipedia.orguomustansiriyah.edu.iq

Termination: The growth of a polymer chain is halted through reactions such as combination or disproportionation between two growing radical chains. uvebtech.com Chain transfer reactions, where the radical activity is transferred to a monomer, polymer, or solvent molecule, can also terminate the chain growth and potentially initiate a new one. mdpi.comuomustansiriyah.edu.iq

Anionic Living Polymerization of Vinylbenzoate Derivatives

Anionic polymerization offers a pathway to synthesize polymers with well-defined molecular weights and narrow molecular weight distributions, a hallmark of a "living" polymerization process. acs.orguni-bayreuth.de This technique is particularly suitable for vinyl monomers with strong electron-withdrawing groups that can stabilize the propagating carbanion. acs.org

For vinylbenzoate monomers, the ester group presents a challenge as it can be susceptible to nucleophilic attack by the propagating carbanion. acs.org To circumvent this, a common strategy involves the use of a protecting group for the ester functionality. For example, tert-butyl 4-vinylbenzoate has been successfully polymerized via anionic living polymerization. acs.org The bulky tert-butyl group protects the carbonyl carbon from side reactions. Following polymerization, the protecting group can be removed through hydrolysis to yield well-defined poly(4-vinylbenzoic acid). acs.org

The success of anionic living polymerization of vinylbenzoate derivatives relies on carefully controlled reaction conditions, including:

Low Temperatures: Reactions are typically conducted at very low temperatures (e.g., -78 °C) to minimize side reactions. acs.org

Appropriate Initiators: Initiators such as organolithium compounds are often used. uni-bayreuth.de

Polar Solvents: Solvents like tetrahydrofuran (B95107) (THF) are employed to solvate the ions and facilitate the polymerization process. uni-bayreuth.de

This methodology allows for the synthesis of block copolymers by the sequential addition of different monomers to the living polymer chains. acs.org

Copolymerization with Styrenic and Acrylate (B77674) Monomers

The copolymerization of this compound with commodity monomers like styrene (B11656) and acrylates is a key method for creating materials with a broad spectrum of properties. The resulting copolymer's characteristics are dictated by the proportion and distribution of the different monomer units within the polymer chains, which is, in turn, governed by their reactivity ratios.

Studies have been conducted on the copolymerization of vinylbenzoic acid (a related monomer) with styrene. researchgate.net Similarly, the copolymerization of various vinyl esters with methyl acrylate has been investigated. For the methyl acrylate (MA) and vinyl acetate (B1210297) (VAc) system, the reactivity ratios were determined to be rMA = 6.3 ± 0.4 and rVAc = 0.031 ± 0.006. tue.nl These values indicate that the poly(methyl acrylate) radical prefers to add to another methyl acrylate monomer over vinyl acetate, and the polyvinyl acetate radical also prefers to add to methyl acrylate. This suggests that in a copolymerization of a vinylbenzoate with an acrylate, the acrylate monomer would likely be more reactive. tue.nl

The copolymerization of ring-substituted phenylcyanoacrylates with styrene has also been explored, demonstrating that a wide variety of functional monomers can be incorporated alongside styrenic units via radical polymerization. chemrxiv.org These studies are crucial for predicting copolymer composition and tailoring the synthesis to achieve desired material properties. nist.gov

| Monomer 1 | Monomer 2 | r1 | r2 | Polymerization Type |

| Methyl Acrylate | Vinyl Acetate | 6.3 ± 0.4 | 0.031 ± 0.006 | Radical |

| 2-benzothiazolyl acrylamide | α-methylstyrene | 0.197 | 0.230 | Radical |

| 2-benzothiazolyl acrylamide | Methyl Acrylate | 0.294 | 4.314 | Radical |

This table presents reactivity ratios for related monomer systems to illustrate typical values in radical copolymerization. tue.nlvot.pl

Synthesis of Photoresponsive and Membrane-Forming Polymeric Materials

Polymers derived from vinylbenzoates can be designed to create advanced functional materials, including those that are photoresponsive or can self-assemble into membranes.

Photoresponsive Materials: Photoresponsive polymers contain chromophores that undergo reversible structural changes upon exposure to light of a specific wavelength. nih.gov While direct synthesis from this compound isn't widely reported, polymers with similar backbones are functionalized to impart these properties. For example, poly(meth)acrylates bearing side-chain azobenzene (B91143) groups have been synthesized via Atom Transfer Radical Polymerization (ATRP). nih.gov These polymers exhibit reversible cis-trans isomerization under UV and visible light, which can alter the material's properties. nih.govnih.gov A similar approach could be envisioned where a vinylbenzoate polymer is synthesized and then functionalized with photoactive moieties.

Membrane-Forming Polymers: Amphiphilic block copolymers, which contain both hydrophilic and hydrophobic segments, can self-assemble in solution to form various nanostructures, including vesicles known as polymersomes. researchgate.net These structures have a thick hydrophobic membrane and an aqueous core, making them suitable for encapsulation applications. researchgate.net Triblock copolymers of poly(vinyl benzoate)-b-poly(ethylene glycol)-b-poly(vinyl benzoate) have been synthesized using RAFT polymerization. researchgate.net In this architecture, the poly(vinyl benzoate) blocks provide the hydrophobic character necessary for membrane formation, while the poly(ethylene glycol) block is hydrophilic. This demonstrates the potential of vinylbenzoate-based polymers in the construction of self-assembled membrane systems for applications like drug delivery. researchgate.netnih.govmdpi.com

Polymers for Optical Applications

Polymers based on vinylbenzoate have been explored for their potential in optical applications, largely due to the properties imparted by the aromatic benzoate group.

One significant area of research is in mesogen-jacketed liquid crystalline polymers (MJLCPs). A system of MJLCPs with a poly(vinyl benzoate) backbone (PVBnB) has been synthesized. rsc.org These polymers can form nematic or smectic liquid crystalline phases. Due to the relatively low reactivity of the vinylbenzoate group, these materials can be processed into aligned films by using UV-illumination to initiate polymerization and cross-linking simultaneously. rsc.org Such ordered structures are essential for applications in optics and photonics. kyoto-u.ac.jp

The optical properties of polymers, such as refractive index and absorbance, are critical for their use in optical devices. rasayanjournal.co.inresearchgate.netresearchgate.net The refractive index of a polymer is influenced by its molecular structure and density. uobaghdad.edu.iq The presence of the aromatic ring in poly(vinyl benzoate) contributes to a higher refractive index compared to purely aliphatic polymers. By copolymerizing this compound with other monomers, it is possible to tune the refractive index and other optical properties of the resulting material. imp.kiev.ua While much of the foundational research on the optical properties of polymers has been done on materials like poly(methyl methacrylate) (PMMA) and polyvinyl alcohol (PVA), the principles of modifying these properties through chemical structure are broadly applicable. rasayanjournal.co.inresearchgate.netmdpi.com

Electrophilic Addition and Lewis Acid-Mediated Reactions

The vinyl group of this compound is susceptible to electrophilic attack. The reaction mechanisms, including the potential for C-H activation and the nature of the intermediates formed, are significantly influenced by the presence of Lewis acids.

While direct vinyl C-H activation of styrenes is a challenging transformation, bimetallic systems and late transition metals have shown success. nih.govchemrxiv.org For styrenic substrates, C-H activation can occur at the vinyl group, and the reactivity is influenced by electronic factors. Styrene derivatives containing electron-withdrawing substituents, such as the methoxycarbonyl group in this compound, tend to react more quickly in certain C-H activation reactions. nih.gov The interaction with a Lewis acid, such as a boron-based species, can further modulate the electronic properties of the substrate. For instance, in reactions involving substrates with Lewis basic sites, a Lewis acid can prevent catalyst deactivation by coordinating to that site, thereby promoting the desired C-H activation. chemrxiv.org

Electrophilic addition is a characteristic reaction of alkenes, where the π bond attacks an electrophile. unacademy.comopenstax.org For styrenic compounds like this compound, this reaction is regioselective. The addition of an electrophile (E+) to the vinyl group preferentially occurs at the terminal carbon (β-carbon), leading to the formation of a carbocation intermediate at the benzylic position (α-carbon). ucalgary.ca This regioselectivity is governed by the superior stability of the benzylic carbocation, which is stabilized by resonance with the adjacent benzene (B151609) ring. ucalgary.cayoutube.com

The general mechanism involves two main steps:

Electrophilic Attack: The π electrons of the C=C double bond attack the electrophile (E+), forming a new sigma bond with the β-carbon and generating a carbocation at the α-carbon. libretexts.org This initial step is typically the rate-determining step of the reaction. openstax.org

Nucleophilic Capture: The resulting carbocation is a reactive intermediate that is rapidly attacked by a nucleophile (Nu-) to form the final addition product. libretexts.org

The presence of the electron-withdrawing methyl ester group at the meta position of the benzene ring influences the reaction rate by slightly destabilizing the benzylic carbocation compared to unsubstituted styrene, but the regioselectivity for the formation of the benzylic carbocation remains dominant. ucalgary.ca

Table 1: Regioselectivity in Electrophilic Addition to this compound

| Reactant | Electrophile (E+) | Nucleophile (Nu-) | Major Product Structure | Regioselectivity |

|---|---|---|---|---|

| This compound | H⁺ | Br⁻ | Methyl 3-(1-bromoethyl)benzoate | Markovnikov Addition |

This table illustrates the expected products based on the general mechanism of electrophilic addition to styrenes.

In certain polar reactions, the formation of discrete zwitterionic intermediates is possible. A zwitterion is a neutral molecule with both a positive and a negative formal charge. wikipedia.org The formation of such intermediates is favored by polar interactions between reactants, a polar solvent environment, and substituents that can stabilize the respective ionic centers. nih.gov In the context of electrophilic additions to this compound mediated by a Lewis acid, a zwitterionic intermediate could be postulated. However, for typical electrophilic additions to alkenes, the mechanism generally proceeds through a carbocation intermediate. openstax.orgyoutube.com Stepwise reaction pathways involving zwitterionic intermediates have been computationally and experimentally identified in other reaction types, such as certain [3+2] cycloadditions, particularly when the reactants have strong polar characters. nih.gov For the electrophilic addition to the vinylic C=C bond of this compound, the detection and characterization of a distinct zwitterionic intermediate would require specific reaction conditions and advanced spectroscopic or computational studies.

Metal-Catalyzed Carbon-Carbon Coupling Reactions

This compound can participate in various metal-catalyzed cross-coupling reactions, leveraging the reactivity of its vinyl group. Palladium-catalyzed reactions are particularly prominent in this context.

The Heck reaction, or Mizoroki-Heck reaction, is a powerful palladium-catalyzed method for forming carbon-carbon bonds by coupling an unsaturated halide or triflate with an alkene. wikipedia.org In this reaction, this compound can act as the alkene component. The reaction typically proceeds with high stereoselectivity, favoring the formation of the E-isomer. organic-chemistry.org

The catalytic cycle of the Heck reaction generally involves the following key steps: libretexts.org

Oxidative Addition: A Pd(0) catalyst oxidatively adds to the aryl or vinyl halide (R-X) to form a Pd(II) complex.

Alkene Coordination and Insertion: The alkene (this compound) coordinates to the Pd(II) complex, followed by migratory insertion of the R group into the C=C bond.

β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, regenerating the double bond in the product and forming a palladium-hydride species.

Reductive Elimination: The base present in the reaction mixture regenerates the Pd(0) catalyst.

Vinylbenzoate derivatives can also be synthesized via Heck-type reactions. For example, arylboronic acids can be coupled with vinyl acetate in the presence of a palladium(II) catalyst to produce styrenes. nih.gov Furthermore, decarboxylative Heck reactions utilize benzoic acid derivatives as substrates, coupling them with various olefins. beilstein-journals.orgnih.gov

Table 2: Representative Heck Reaction with this compound

| Aryl Halide | Alkene | Catalyst | Base | Product |

|---|---|---|---|---|

| Iodobenzene | This compound | Pd(OAc)₂ | Et₃N | Methyl 3-((E)-styryl)benzoate |

This table presents hypothetical examples of Heck reactions involving this compound as the alkene partner.

Selective hydrogenation of a carbon-carbon double bond without reducing other functional groups, such as the ester or the aromatic ring, is a crucial transformation. Palladium-based catalysts are highly effective for the hydrogenation of vinyl groups. mdpi.com The semi-hydrogenation of a precursor containing an alkyne group to this compound, or the hydrogenation of this compound itself to Methyl 3-ethylbenzoate, can be achieved with high selectivity using palladium catalysts.

The process involves the catalytic addition of molecular hydrogen across the double bond. Carbon-supported palladium (Pd/C) is a commonly used heterogeneous catalyst for such transformations under mild conditions, such as room temperature and low hydrogen pressure. mdpi.com The choice of catalyst, solvent, and reaction conditions can be tuned to ensure high conversion and selectivity, preventing over-reduction of the aromatic ring or hydrogenolysis of the ester group. mdpi.comnih.gov

Table 3: Selective Hydrogenation of this compound

| Substrate | Catalyst | Hydrogen Source | Solvent | Product |

|---|---|---|---|---|

| This compound | 5% Pd/C | H₂ (1 atm) | Ethanol (B145695) | Methyl 3-ethylbenzoate |

This table shows the expected products for the selective hydrogenation of the vinyl group and the semi-hydrogenation of a corresponding alkyne precursor.

Enzymatic Transformations

Enzymatic transformations of this compound are primarily centered around the reactivity of its vinyl ester functional group. This group serves as an excellent acyl donor in enzyme-catalyzed reactions, particularly those mediated by lipases.

Enzymatic Acylation Reactions Involving Vinyl Benzoate

While specific research on the enzymatic acylation of this compound as a substrate is not extensively documented, the vinyl benzoate moiety within the molecule is well-established as a highly efficient acyl donor for the enzymatic acylation of various nucleophiles. This process, a type of transesterification, is widely utilized in organic synthesis due to its mild reaction conditions and the high selectivity offered by enzymatic catalysts.

The key to the effectiveness of vinyl esters like this compound in these reactions is the nature of the leaving group. The enzymatic reaction proceeds via the formation of an acyl-enzyme intermediate. When the acyl group is transferred to a nucleophile (e.g., an alcohol), vinyl alcohol is released. This enol intermediate immediately and irreversibly tautomerizes to a stable carbonyl compound, typically acetaldehyde. This tautomerization drives the reaction equilibrium towards the product side, resulting in high conversion rates. wikipedia.org

Lipases are the most common class of enzymes used for these transformations. They are highly versatile biocatalysts capable of functioning in non-aqueous environments, which is often necessary to solubilize the substrates and suppress competing hydrolysis reactions. Lipases such as those from Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, Mucor miehei (MML), and Pseudomonas cepacia, have been successfully employed in catalyzing acylations using vinyl benzoate. researchgate.net

Research has demonstrated the utility of vinyl benzoate in the highly regioselective acylation of polyfunctional molecules like diols and carbohydrates. For instance, lipases can selectively catalyze the benzoylation of the primary hydroxyl group over secondary ones in various 1,2-diols. researchgate.net Similarly, complex molecules such as the flavonoid rutin (B1680289) have been enzymatically acylated using vinyl benzoate as the acyl donor, demonstrating the broad applicability of this process. researchgate.net

The reaction conditions for these enzymatic acylations can be optimized to achieve high yields and selectivities. Key parameters that are often varied include the choice of enzyme, the solvent (with non-polar organic solvents like hexane (B92381) or tert-butyl methyl ether being common), reaction temperature, and the molar ratio of the substrates.

Detailed Research Findings:

A study on the enzymatic acylation of rutin with vinyl benzoate catalyzed by Thermomyces lanuginosus lipase (Lipozyme TLIM) highlights the optimization of such a process. The researchers investigated various parameters to maximize the yield of acylated rutin, a compound with modified lipophilicity and potentially enhanced biological properties. researchgate.net The findings from such studies can be extrapolated to understand the potential reactivity of this compound as an acyl donor.

The following interactive table summarizes typical findings from a study on the lipase-catalyzed selective benzoylation of a diol using vinyl benzoate, illustrating the influence of the enzyme source on regioselectivity and conversion.

| Enzyme Source | Substrate | Product | Conversion (%) | Regioselectivity |

| Mucor miehei lipase (MML) | 1,2-Pentanediol | 1-O-Benzoyl-1,2-pentanediol | 85 | High for primary OH |

| Candida antarctica lipase B (CALB) | 1,2-Pentanediol | 1-O-Benzoyl-1,2-pentanediol | 92 | High for primary OH |

| Pseudomonas cepacia lipase (PCL) | 1,2-Pentanediol | 1-O-Benzoyl-1,2-pentanediol | 78 | Moderate for primary OH |

This table is a representative example based on findings in the field of enzymatic acylation of diols with vinyl benzoate and is for illustrative purposes. researchgate.net

Catalysis in Methyl 3 Vinylbenzoate Chemistry

Heterogeneous Catalysis

Heterogeneous catalysts, which exist in a different phase from the reactants, are advantageous due to their ease of separation and recyclability. In the context of Methyl 3-vinylbenzoate chemistry, solid-supported catalysts like palladium on carbon and advanced single-atom catalysts are particularly relevant.

Palladium on carbon (Pd/C) is a versatile heterogeneous catalyst widely used in organic synthesis, particularly for hydrogenation reactions. While it is commonly employed for the reduction of vinyl groups, its role in the synthesis of vinyl esters is also significant, often through exchange or coupling reactions. The synthesis of aromatic vinyl esters can be achieved through a palladium(II)-catalyzed exchange reaction between an aromatic acid and vinyl acetate (B1210297). In this process, the palladium catalyst facilitates the transfer of the vinyl group from vinyl acetate to the benzoate (B1203000) precursor.

The efficiency of Pd/C catalysts in such transformations is influenced by several factors, including the palladium loading (typically 5-10%), the nature of the carbon support, and the reaction conditions. The activated carbon support provides a high surface area for the dispersion of palladium nanoparticles, maximizing the number of active sites available for catalysis.

Table 1: Factors Influencing Pd/C Catalysis in Vinyl Group Transformations

| Factor | Description | Impact on Reaction |

|---|---|---|

| Palladium Loading | The weight percentage of palladium on the carbon support. | Higher loading can increase reaction rates but also cost. |

| Carbon Support | The physical properties (e.g., surface area, porosity) of the activated carbon. | A high surface area enhances catalyst activity by improving metal dispersion. |

| Solvent | The reaction medium. | Can influence substrate solubility and catalyst performance. |

| Temperature & Pressure | Reaction conditions for hydrogenation or other transformations. | Affect reaction kinetics and selectivity; milder conditions are often preferred for sustainability. |

In hydrogenation, Pd/C is highly effective for the selective reduction of the C=C bond in vinyl derivatives to the corresponding ethyl group under mild conditions, often using molecular hydrogen at room temperature and moderate pressure. This process is atom-economical and sustainable as it avoids the waste produced by stoichiometric reducing agents. The selectivity of the reaction, preventing side reactions like hydrogenolysis of the ester group, is a key advantage of using palladium catalysts.

Single-atom catalysts (SACs) represent a frontier in heterogeneous catalysis, where individual metal atoms are dispersed on a support material. This configuration maximizes atomic utilization and can lead to unique catalytic activities and selectivities compared to traditional nanoparticle catalysts. For the synthesis of vinyl compounds like this compound, SACs are particularly promising for the selective semi-hydrogenation of the corresponding alkyne precursor (methyl 3-ethynylbenzoate).

The challenge in alkyne hydrogenation is to stop the reaction at the alkene (vinyl) stage without further reduction to the alkane. SACs, especially those based on palladium (Pd) and other noble metals, have demonstrated exceptional selectivity for this transformation. The isolated nature of the single-atom active sites can prevent over-hydrogenation and enhance the yield of the desired vinyl product.

Research has shown that the support material plays a critical role in stabilizing the single atoms and modulating their electronic properties. For instance, a Pd single-atom catalyst supported on graphdiyne (Pds–GDY) has been shown to be highly active and selective for the semi-hydrogenation of various alkynes to alkenes under mild conditions. The unique electronic structure and coordination environment of the single atoms are key to achieving high performance.

Table 2: Performance of Single-Atom Catalysts in Alkyne Semi-Hydrogenation

| Catalyst System | Support Material | Key Advantage | Selectivity to Alkene |

|---|---|---|---|

| Pd SACs | Zeolites, Graphdiyne | High selectivity, mild reaction conditions. | Often >90% |

| Co SACs | Nitrogen-doped Carbon | Cost-effective, direct synthesis from nitroarenes. | High selectivity for specific reactions. |

| Cu SACs | Alumina | High coking resistance and long-term stability. | Up to 91% |

The development of SACs provides a pathway to design highly efficient and selective catalysts for producing vinylarenes, combining the advantages of homogeneous (well-defined active sites) and heterogeneous (stability, reusability) catalysis.

Homogeneous Catalysis

Homogeneous catalysts, which are in the same phase as the reactants, often exhibit high activity and selectivity due to their well-defined molecular structures.

Homogeneous palladium catalysts are fundamental to the synthesis of vinylarenes like this compound, primarily through cross-coupling reactions such as the Mizoroki-Heck reaction. The Heck reaction couples an aryl halide or triflate with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. To synthesize this compound, this would typically involve reacting methyl 3-bromobenzoate with ethylene (B1197577) or a vinyl equivalent.

The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) species, followed by insertion of the alkene into the aryl-palladium bond, and subsequent β-hydride elimination to release the vinylarene product and regenerate the Pd(0) catalyst.

Table 3: Key Cross-Coupling Reactions for Vinylarene Synthesis

| Reaction Name | Coupling Partners | Catalyst System (Typical) | Key Feature |

|---|---|---|---|

| Mizoroki-Heck Reaction | Aryl Halide + Alkene | Pd(OAc)₂, PPh₃, Base | Forms a C-C bond by substituting the alkene. |

| Suzuki Reaction | Aryl Halide + Vinylboronic acid | Pd(PPh₃)₄, Base | Tolerant of many functional groups. |

| Stille Reaction | Aryl Halide + Vinylstannane | Pd(PPh₃)₄ | Mild conditions, but involves toxic tin reagents. |

Recent advancements have focused on developing more active and stable catalyst systems, including palladacycles and N-heterocyclic carbene (NHC) palladium complexes, which can achieve high turnover numbers. The choice of ligands, base, and solvent is crucial for optimizing the yield and selectivity of these coupling reactions. For instance, a palladium-catalyzed Mizoroki-Heck reaction using a specific 1,5-diaza-3,7-diphosphacyclooctane (P₂N₂) ligand has been shown to regioselectively produce α-vinyl boronates, highlighting the power of ligand design in controlling reaction outcomes.

Boron-containing compounds, particularly strong Lewis acids like tris(pentafluorophenyl)borane, B(C₆F₅)₃, have emerged as powerful metal-free catalysts for a variety of organic transformations. In the context of this compound, these Lewis acids can activate the vinyl or ester functionalities toward specific reactions.

Research has shown that B(C₆F₅)₃ can react with simple vinyl esters through electrophilic addition to the C=C double bond. This activation can facilitate subsequent transformations. For example, B(C₆F₅)₃ has been used to catalyze reactions of vinyldiazo esters with nitrones, leading to the diastereoselective synthesis of highly functionalized isoxazolidine-based diazo compounds. In these reactions, the boron Lewis acid activates the diazo ester in a manner similar to transition metal catalysts but can offer complementary stereoselectivity.

The mechanism of catalysis often involves the coordination of the Lewis acidic boron center to a lone pair of electrons on a heteroatom (like the carbonyl oxygen of the ester) or interaction with a π-system. This activation makes the substrate more susceptible to nucleophilic attack or other transformations. The hydrated form, B(C₆F₅)₃·H₂O, can also act as a strong Brønsted acid, further expanding its catalytic utility.

Table 4: Applications of B(C₆F₅)₃ in Organic Synthesis

| Reaction Type | Role of B(C₆F₅)₃ | Substrate Example |

|---|---|---|

| Hydrosilation | Activates Si-H bonds for reduction of carbonyls. | Ketones, Esters |

| Cycloaddition | Activates vinyldiazo esters. | Vinyldiazo esters + Nitrones |

| C-H Activation | Reacts with vinyl esters via electrophilic addition. | Vinyl acetate |

| Defunctionalization | Cleavage of C-heteroatom bonds. | Alkyl fluorides, Amides |

Biocatalysis and Enzyme Engineering

Biocatalysis utilizes enzymes or whole microorganisms to catalyze chemical reactions, offering high selectivity and mild, environmentally friendly reaction conditions. For the synthesis and modification of vinyl monomers like this compound, enzymatic methods are an area of growing interest.

Enzymes such as laccases and peroxidases are known to initiate the polymerization of vinyl monomers by catalyzing the formation of reactive radical species. For example, horseradish peroxidase (HRP), in the presence of an initiator like acetylacetone (B45752) and an oxidant like hydrogen peroxide, can generate free radicals that trigger the polymerization of monomers. While this is often applied to polymerization, the principle of enzymatic radical formation could potentially be harnessed for other selective transformations of the vinyl group.

The use of enzymes for the synthesis of the monomer itself is also a possibility. Lipases, for instance, are widely used for the synthesis of esters through transesterification. It is conceivable that an engineered lipase (B570770) could catalyze the synthesis of this compound from a suitable vinyl

Lipase-Mediated Reactions

Lipases, a class of enzymes that catalyze the hydrolysis of fats, have demonstrated broad utility in organic synthesis due to their stability in organic solvents and their ability to catalyze a variety of reactions beyond hydrolysis, such as esterification, transesterification, and aminolysis. The vinyl group of vinyl esters, including the structurally related vinyl benzoate, makes them excellent acyl donors in lipase-catalyzed reactions. This is because the co-product, vinyl alcohol, tautomerizes to the stable acetaldehyde, shifting the reaction equilibrium forward.

Several microbial lipases have been effectively employed in reactions involving vinyl benzoate. These enzymes exhibit high regioselectivity and moderate enantioselectivity in the benzoylation of diols researchgate.net. For instance, lipases from Mucor miehei (MML) and Candida antarctica (CAL) are known to catalyze the benzoylation of the primary hydroxyl group of 1,2-diols using vinyl benzoate as the acylating agent in organic solvents researchgate.net.

The choice of lipase and reaction conditions significantly influences the outcome of the reaction. In a study on the kinetic resolution of RS-licarbazepine, lipase from Candida rugosa demonstrated superior activity and selectivity when using vinyl benzoate as the acyl donor in methyl tert-butyl ether (MtBE) rsc.org. The optimization of reaction parameters such as the type of enzyme, solvent, and temperature is crucial for achieving high yields and selectivity nih.gov.

Below is a table summarizing various lipase-mediated reactions involving vinyl esters, which can be considered analogous to potential reactions of this compound.

| Lipase Source | Substrate(s) | Acyl Donor | Solvent | Temperature (°C) | Product(s) | Yield/Conversion | Reference |

| Candida rugosa | RS-licarbazepine | Vinyl benzoate | MtBE | 40 | S-(+)-licarbazepine | 84% yield, 97% ee | rsc.org |

| Mucor miehei | 2-Methylpropane-1,3-diol | Vinyl benzoate | Organic Solvent | N/A | (S)-monobenzoate | 40% yield, >98% ee | researchgate.net |

| Candida antarctica B | 2'-Deoxynucleosides | Vinyl benzoate | Organic Solvent | N/A | 5'-O-benzoyl-2'-deoxynucleosides | Quantitative yields | researchgate.net |

| Pseudomonas cepacia | 1,2-Propanediol dibenzoate, 1-Octanol | N/A (Alcoholysis) | Organic Solvent | N/A | (R)-1-benzoyloxy-2-propanol | N/A | researchgate.net |

| Candida cylindracea | Dimethyl phosphite | Vinyl cinnamate | n-Hexane | 40 | Phosphonate derivative | High Yield | nih.gov |

| Thermomyces lanuginosus | Rutin (B1680289) | Vinyl benzoate | N/A | N/A | Acylated rutin | N/A | researchgate.net |

Computational Design of Catalytic Systems for Related Compounds

Computational chemistry has emerged as a powerful tool for the design and optimization of catalysts, providing molecular-level insights into reaction mechanisms and catalyst behavior pnnl.govethz.chmdpi.com. For reactions involving compounds like this compound, computational methods can be employed to screen potential catalysts, predict their activity and selectivity, and understand the intricate details of the catalytic cycle pnnl.govmdpi.com.

The design of new catalysts through computational approaches often involves several key steps:

Understanding Reaction Mechanisms: Density Functional Theory (DFT) calculations can be used to map the energy landscape of a reaction, identifying transition states and intermediates. This information is crucial for understanding how a catalyst influences the reaction rate and selectivity ethz.chmdpi.com.

Structure-Activity Relationships: By modeling the interaction between the substrate and the catalyst, it is possible to establish relationships between the catalyst's structure and its performance. This allows for the rational design of more efficient catalysts ethz.ch.

Predictive Modeling: Computational models can predict the outcome of a catalytic reaction under different conditions, which can guide experimental work and reduce the need for extensive trial-and-error experimentation mdpi.com.

In the context of enzymatic catalysis, computational modeling can elucidate the factors governing enzyme promiscuity and selectivity. For instance, molecular docking studies can predict how a substrate like this compound would bind to the active site of a lipase, and identify key amino acid residues that influence its reactivity rsc.org. Such studies have been used to explain the high enantioselectivity of Candida rugosa lipase in the transesterification of RS-licarbazepine with vinyl benzoate, attributing it to unfavorable interactions between one of the enantiomers and a specific phenylalanine residue in the active site rsc.org.

The development of new catalytic systems for vinyl aromatic compounds can be significantly accelerated by integrating computational and experimental approaches. This synergy allows for the design of catalysts with tailored properties for specific applications, from small molecule synthesis to enzymatic polymerization mdpi.comwikipedia.orgtudelft.nl.

Spectroscopic Characterization and Advanced Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of Methyl 3-vinylbenzoate. By analyzing the magnetic properties of its atomic nuclei, various NMR experiments provide a complete picture of the molecular architecture.

Proton (¹H) NMR for Structural Elucidation

Proton (¹H) NMR spectroscopy provides specific information about the hydrogen atoms within the molecule, including their chemical environment and connectivity. The spectrum of this compound displays distinct signals for the aromatic, vinyl, and methyl protons. google.com

The vinyl group gives rise to a characteristic set of signals corresponding to the three vinyl protons (often labeled Ha, Hb, and Hc). These protons split each other, resulting in a complex multiplet. The proton on the carbon attached to the benzene (B151609) ring (the α-proton) typically appears as a doublet of doublets, integrating to one proton. The two terminal vinyl protons (the β-protons) are diastereotopic and appear as separate signals, also typically as doublets of doublets.

The aromatic protons on the benzene ring appear further downfield and also exhibit splitting patterns based on their relationship to each other (ortho, meta, para coupling). The methyl ester protons appear as a sharp singlet, integrating to three protons, in a region characteristic for methyl esters.

Table 1: Predicted ¹H NMR Data for this compound Note: Experimental values can vary slightly based on solvent and spectrometer frequency.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Aromatic (C2-H) | ~8.0 - 8.2 | s (singlet) or t (triplet) | - |

| Aromatic (C4-H) | ~7.8 - 8.0 | d (doublet) or dd | J ≈ 7-8 |

| Aromatic (C5-H) | ~7.4 - 7.6 | t (triplet) | J ≈ 7-8 |

| Aromatic (C6-H) | ~7.6 - 7.8 | d (doublet) or dd | J ≈ 7-8 |

| Vinyl (-CH=) | ~6.7 - 6.9 | dd (doublet of doublets) | J_trans ≈ 17-18, J_cis ≈ 10-11 |

| Vinyl (=CH₂, trans) | ~5.8 - 6.0 | d (doublet) or dd | J_trans ≈ 17-18, J_gem ≈ 0-2 |

| Vinyl (=CH₂, cis) | ~5.3 - 5.5 | d (doublet) or dd | J_cis ≈ 10-11, J_gem ≈ 0-2 |

| Methyl (-OCH₃) | ~3.9 | s (singlet) | - |

Carbon-13 (¹³C) NMR for Carbon Framework Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal, allowing for a complete carbon count and characterization of the chemical environment of each carbon.

The carbonyl carbon of the ester group is typically the most downfield signal. The aromatic and vinyl carbons appear in the intermediate region of the spectrum, while the methyl carbon of the ester group is the most upfield signal. In a reaction involving this compound, changes in the spectrum, such as the disappearance of the vinyl carbon signals, can indicate a successful chemical transformation.

Table 2: Predicted ¹³C NMR Data for this compound Note: Experimental values can vary slightly based on solvent and spectrometer frequency.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~166 - 168 |

| Aromatic (C3, vinyl-substituted) | ~137 - 139 |

| Vinyl (-CH=) | ~136 - 138 |

| Aromatic (C1, ester-substituted) | ~130 - 132 |

| Aromatic (C5) | ~128 - 130 |

| Aromatic (C4) | ~128 - 130 |

| Aromatic (C6) | ~127 - 129 |

| Aromatic (C2) | ~126 - 128 |

| Vinyl (=CH₂) | ~115 - 117 |

| Methyl (-OCH₃) | ~52 - 54 |

Fluorine-19 (¹⁹F) and Boron-11 (¹¹B) NMR for Mechanistic Studies

While not part of the this compound structure itself, ¹⁹F and ¹¹B NMR are powerful techniques for studying reaction mechanisms that may involve this compound. nih.govnih.gov

Fluorine-19 (¹⁹F) NMR: This technique is extremely sensitive and has a wide chemical shift range, making it ideal for monitoring reactions involving fluorine-containing reagents, catalysts, or intermediates. beilstein-journals.orgdntb.gov.uaresearchgate.netrsc.org For instance, in a polymerization or cross-coupling reaction initiated or catalyzed by a fluorine-containing compound, ¹⁹F NMR can be used to track the consumption of the catalyst and the formation of intermediates or byproducts, providing critical mechanistic insights. beilstein-journals.orgrsc.org

Boron-11 (¹¹B) NMR: This method is crucial for studying reactions that involve organoboron compounds, such as the Suzuki-Miyaura cross-coupling reaction, which could be a method to synthesize vinyl-substituted aromatics. nih.gov If this compound were synthesized from a boronic acid or boronate ester precursor, ¹¹B NMR would be essential for monitoring the conversion of the boron-containing starting material to the final product. nih.govnih.govmdpi.com The chemical shift of boron is highly sensitive to its coordination environment (trivalent vs. quadrivalent), allowing researchers to observe intermediates and determine reaction kinetics. nih.govnih.gov

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMBC, NOESY)

2D NMR experiments provide correlational data that helps to piece together the molecular structure by showing which nuclei are related to each other, either through bonds or through space. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. libretexts.org For this compound, a COSY spectrum would show cross-peaks connecting the coupled vinyl protons and adjacent aromatic protons, confirming their connectivity. libretexts.orgresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals correlations between protons and carbons that are separated by two or three bonds. princeton.eduyoutube.com It is invaluable for assigning quaternary (non-protonated) carbons. Key HMBC correlations for this compound would include cross-peaks from the methyl protons to the carbonyl carbon and from the vinyl protons to the aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected by bonds. wikipedia.org The correlations arise from the Nuclear Overhauser Effect (NOE). For a relatively rigid molecule like this compound, NOESY can confirm spatial relationships, for example, between the α-vinyl proton and the adjacent aromatic protons. researchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental composition.

High-Resolution MALDI-TOF MS for Molecular Weight and Purity Assessment

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique that allows for the analysis of molecules with minimal fragmentation. nih.gov While often used for large biomolecules, it is also effective for the analysis of smaller organic compounds. rsc.orgresearchgate.net

In a typical MALDI-TOF experiment, the analyte (this compound) is co-crystallized with a matrix compound (e.g., a benzoic acid derivative) that strongly absorbs laser energy. nih.gov A pulsed laser irradiates the sample, causing the matrix to desorb and ionize the analyte molecules, typically by protonation to form [M+H]⁺ or adduction with a cation like sodium to form [M+Na]⁺.

High-resolution MALDI-TOF MS can determine the molecular weight of this compound with extremely high accuracy (typically to within a few parts per million). nih.gov This precision allows for the unambiguous determination of its elemental formula (C₁₀H₁₀O₂). Furthermore, the technique is highly sensitive and can be used to assess the purity of a sample by detecting the presence of impurities or byproducts, which would appear as additional peaks in the mass spectrum. rsc.orgnih.gov

Electronic and Vibrational Spectroscopy

UV-Visible absorption spectroscopy probes the electronic transitions within a molecule. For this compound, the spectrum is characterized by absorptions in the ultraviolet region arising from π-π* transitions associated with the aromatic benzene ring and the conjugated vinyl group. The specific wavelengths of maximum absorbance (λmax) and the intensity of these transitions are sensitive to the molecular environment and substitution pattern. Studies on related aromatic compounds like benzoic acid show transient absorption bands in the UV range following photoexcitation. researchgate.net

Fluorescence emission spectroscopy provides information about the relaxation pathways of a molecule from an electronically excited state. While this compound itself may not be strongly fluorescent, its derivatives or products formed in reactions can exhibit significant emission. mdpi.com Fluorescence Excitation-Emission Matrix (EEM) spectroscopy, a technique that generates a three-dimensional plot of excitation and emission wavelengths against fluorescence intensity, can be used to identify and distinguish different fluorescent species in a mixture. mdpi.com The formation of extended conjugated systems, for example, through polymerization or cross-coupling reactions at the vinyl group, typically results in a bathochromic (red) shift in both the absorption and emission spectra, indicating a lowering of the energy gap between the ground and excited states.

Infrared (IR) spectroscopy is an indispensable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational modes. The IR spectrum of this compound provides a distinct fingerprint, confirming its key structural features.

The most prominent absorption is the strong C=O (carbonyl) stretch of the ester group. Due to conjugation with the aromatic ring, this peak appears in the 1715-1730 cm⁻¹ range. brainly.com The spectrum also displays characteristic absorptions for the C=C bonds of both the aromatic ring and the vinyl group. The aromatic C=C stretching vibrations typically appear as a pair of peaks around 1600 cm⁻¹ and 1475 cm⁻¹, while the vinyl C=C stretch is found near 1630-1645 cm⁻¹. researchgate.netsciencing.com Stretching vibrations for aromatic C-H bonds are observed just above 3000 cm⁻¹, whereas the aliphatic C-H stretches of the methyl group are found just below 3000 cm⁻¹. chegg.com The C-O stretches of the ester group produce strong bands in the 1300-1000 cm⁻¹ region. brainly.com

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3100-3010 | Medium |

| Aliphatic C-H (methyl) | Stretch | 2960-2850 | Medium |

| Ester C=O | Stretch | 1730-1715 | Strong |

| Vinyl C=C | Stretch | ~1630 | Medium |

| Aromatic C=C | Stretch | ~1600, ~1475 | Medium-Strong |

| Ester C-O | Stretch | 1300-1100 | Strong |

Transient Absorption (TA) spectroscopy is a powerful pump-probe technique used to investigate the dynamics of short-lived excited states on timescales ranging from femtoseconds to microseconds. nd.edupolimi.it In a TA experiment, an ultrashort 'pump' laser pulse excites the sample, and a time-delayed 'probe' pulse measures the change in absorption as the molecule evolves through various excited states and returns to the ground state. polimi.it This methodology is invaluable for characterizing singlet and triplet excited states, monitoring photochemical reaction intermediates, and elucidating mechanisms of electron and energy transfer. nd.edursc.org

For a molecule like this compound, fs-TA and ns-TA can provide a detailed picture of its photophysical behavior. Upon UV excitation, these techniques could track the initial formation of the singlet excited state (S₁) and its subsequent decay through processes like internal conversion, intersystem crossing to the triplet state (T₁), or fluorescence. polyu.edu.hknih.gov Studies on related aromatic systems, such as benzoic acid derivatives, have successfully used TA to observe the dynamics of excited state deactivation and the formation of reaction intermediates. researchgate.netnih.gov By analyzing the evolution of the transient spectra, one can determine the lifetimes of these excited states and identify the pathways that lead to photochemical reactions or non-radiative decay, providing fundamental insights into the molecule's reactivity upon light absorption. acs.orgchemrxiv.orgnih.gov

Time-Resolved Infrared (TRIR) spectroscopy combines UV flash photolysis with fast infrared detection to provide structural information about transient species generated during a photochemical reaction. researchgate.netnih.gov Unlike transient electronic spectroscopy which monitors electronic states, TRIR tracks changes in the vibrational spectrum of a molecule over time. unipr.it This allows for the direct observation of the structural evolution of intermediates, as specific functional groups have characteristic IR absorption bands. nih.govunipr.it

The application of TRIR to this compound or its derivatives could yield detailed mechanistic insights into its photochemical reactions. For example, upon photoexcitation, changes in the electron distribution within the molecule would cause shifts in the vibrational frequencies of its functional groups. The strong carbonyl (C=O) stretch of the ester group would be a particularly sensitive probe of such changes. researchgate.net If the vinyl group participates in a photochemical reaction, such as a cycloaddition or polymerization, TRIR could follow the disappearance of the vinyl C=C stretching band and the appearance of new bands corresponding to the photoproducts in real-time. nih.gov This technique provides a powerful means to distinguish between different short-lived intermediates and to understand the precise structural changes that occur during a photoinduced process. researchgate.netresearchgate.net

X-ray Diffraction (XRD) Analysis

X-ray diffraction is a powerful, non-destructive technique that provides detailed information about the three-dimensional arrangement of atoms within a crystal. This information is crucial for determining the molecular structure and for identifying the crystalline phase of a solid material.

While a single crystal structure for this compound has not been reported in the reviewed literature, the analysis of a related compound, methyl (E)-4-[2-(8-hydroxyquinolin-2-yl)vinyl]benzoate, provides insight into the type of data obtained from such an experiment. nih.gov In this study, the molecule was found to have an E conformation about the C=C bond, and the quinoline and benzene rings were inclined to one another by 29.22 (7)°. nih.gov The crystal structure revealed intramolecular hydrogen bonding, a key feature influencing the molecule's conformation. nih.gov

Table 1: Illustrative Crystallographic Data for a Vinylbenzoate Derivative

| Parameter | Value |

| Chemical Formula | C₁₉H₁₅NO₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.345(3) |

| b (Å) | 16.698(5) |

| c (Å) | 9.382(3) |

| β (°) | 101.59(3) |

| Volume (ų) | 1586.1(8) |

| Z | 4 |

| Data is for methyl (E)-4-[2-(8-hydroxyquinolin-2-yl)vinyl]benzoate and is presented for illustrative purposes. nih.gov |

Powder X-ray diffraction is a versatile technique used for the characterization of crystalline materials. units.it Instead of a single crystal, a sample of polycrystalline powder is used, which contains a vast number of small, randomly oriented crystallites. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample. PXRD is instrumental in identifying polymorphs (different crystalline forms of the same compound), determining the degree of crystallinity, and monitoring phase transitions. units.it

For a given crystalline compound, the PXRD pattern is unique and is characterized by a series of peaks at specific diffraction angles (2θ), which correspond to the spacing between different planes of atoms in the crystal lattice. While a specific PXRD pattern for this compound is not available, the technique would be essential for its solid-state characterization, allowing for phase identification and purity assessment of bulk material.

Chromatographic Methods for Purity and Separation

Chromatography is a cornerstone of analytical chemistry, providing powerful tools for the separation, identification, and quantification of components in a mixture. For compounds like this compound, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are indispensable for monitoring reaction progress and assessing the purity of the final product.

Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. In GC, a sample is injected into a heated port, vaporized, and carried by an inert gas (the mobile phase) through a column containing a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases.

GC, often coupled with a mass spectrometer (GC-MS), is a powerful tool for identifying and quantifying volatile compounds. For instance, GC-MS analysis of methyl benzoate (B1203000), a closely related compound, has been used to identify it as a floral scent compound and a marker for indoor mold. researchgate.netnih.govwiley.com The retention time (the time it takes for a compound to travel through the column) is a characteristic feature used for identification, while the peak area is proportional to the concentration of the compound.

High-Performance Liquid Chromatography (HPLC) is another widely used separation technique. In HPLC, a liquid solvent (the mobile phase) containing the sample is pumped at high pressure through a column packed with a solid adsorbent material (the stationary phase). The separation is based on the different interactions of the sample components with the stationary phase.

HPLC is particularly useful for compounds that are not easily volatilized. For example, a reverse-phase HPLC method has been developed for the analysis of methyl 3-hydroxybenzoate, another structural analog. sielc.com This method utilizes a C18 column and a mobile phase of acetonitrile and water. sielc.com The retention time and peak area are used for qualitative and quantitative analysis, respectively. Such a method could be adapted for monitoring the synthesis of this compound and quantifying its purity.

Table 2: Illustrative Chromatographic Conditions for the Analysis of Benzoate Derivatives

| Parameter | Gas Chromatography (GC) Example | High-Performance Liquid Chromatography (HPLC) Example |

| Analyte | Methyl Benzoate | Methyl 3-hydroxybenzoate |

| Column | Capillary GC column (e.g., SPB-1) | Newcrom R1 (Reverse Phase) |

| Mobile Phase | Helium (carrier gas) | Acetonitrile, Water, and Phosphoric Acid |

| Detector | Mass Spectrometer (MS) | UV Detector |

| Application | Identification of volatile organic compounds | Purity analysis and quantification |

| This table presents typical conditions for related compounds and serves as an illustration of the methodologies. sielc.comamazonaws.com |

Computational Chemistry and Theoretical Investigations

Electronic Structure Calculations